Hexamethyleneimine

CO2 capture amine degradation thermal stability

Hexamethyleneimine (HMI, azepane) is the essential 7-membered cyclic amine for applications demanding ring-size specificity. It uniquely templates MCM-22/MCM-49 zeolites (MWW topology)—6-ring piperidine and 5-ring pyrrolidine fail to produce the MWW phase. HMI is the direct Tolazamide precursor; the 6-ring analog tolbutamide exhibits different potency and pharmacokinetics. HMI also forms structure H clathrate hydrates for selective gas storage and serves as a corrosion inhibitor (G-2 nitrobenzoate). Ring-size-dependent hydrogen bonding, thermal degradation, and pKa (11.07) govern these properties irreproducibly. ≥98% purity. Request your quote today.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
CAS No. 111-49-9
Cat. No. B121469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethyleneimine
CAS111-49-9
Synonyms1-Azacycloheptane;  Azacycloheptane;  Azepan;  Azepane;  G 0;  Hexahydro-1H-azepine;  Hexahydroazepine;  Homopiperidine;  NSC 16236;  Perhydroazepine; 
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESC1CCCNCC1
InChIInChI=1S/C6H13N/c1-2-4-6-7-5-3-1/h7H,1-6H2
InChIKeyZSIQJIWKELUFRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.71 M
Very soluble in ethanol and ethyl ether
In water, 3.19X10+4 mg/l @ 25 °C

Hexamethyleneimine (CAS 111-49-9): Seven-Membered Cyclic Amine for Catalyst Synthesis and Pharmaceutical Intermediates


Hexamethyleneimine (HMI, Azepane, CAS 111-49-9) is a seven-membered cyclic secondary amine with the formula C6H13N and a molecular weight of 99.17 g/mol [1]. It is a colorless to light yellow liquid with an ammonia-like odor, exhibiting a boiling point of 138 °C at 749 mmHg, a melting point of −37 °C, a density of 0.88 g/mL at 25 °C, and a pKa of 11.07 at 25 °C . HMI is synthesized industrially via catalytic hydrogenation of ε-caprolactam or cyclization of hexamethylenediamine, with yields exceeding 90% reported under optimized conditions [2].

Why Hexamethyleneimine Cannot Be Replaced by Piperidine or Other Cyclic Amines in Critical Applications


Hexamethyleneimine exhibits ring-size-dependent physicochemical behavior that directly impacts its performance in catalyst templating, material synthesis, and pharmaceutical derivatization. Substituting piperidine (6-membered ring), pyrrolidine (5-membered ring), or azocane (8-membered ring) without experimental validation introduces quantifiable differences in thermal stability [1], solid-state hydrogen-bonding topology [2], and electrochemical oxidation potential [3]. These differences translate to altered zeolite phase selectivity, divergent drug-receptor binding profiles, and distinct reaction kinetics that cannot be compensated for by simple stoichiometric adjustment.

Quantitative Differentiation of Hexamethyleneimine: Comparative Data for Scientific Selection


Thermal Degradation Resistance: Seven-Membered Ring Instability vs. Six-Membered Piperidine Stability

Hexamethyleneimine (7-membered ring) undergoes rapid thermal degradation at elevated temperatures compared to the 6-membered analog piperidine. Under identical conditions of 175 °C over 4 weeks, the structurally related homopiperazine (7-membered diamine) lost 99% of its initial concentration, while the 6-membered analog piperazine lost only 30% [1]. In monoamine comparisons, both pyrrolidine (5-membered) and hexamethyleneimine (7-membered) degraded quickly producing polymers, whereas the 6-membered piperidine was stable [1].

CO2 capture amine degradation thermal stability

Solid-State Hydrogen-Bonding Topology: Tetrameric Rings in Hexamethyleneimine vs. Chains in Smaller Cyclic Amines

X-ray crystallography at 170 K reveals fundamentally different solid-state hydrogen-bonding architectures between cyclic amines of different ring sizes. Hexamethyleneimine forms discrete tetrameric hydrogen-bonded rings (cyclic (N-H···N)4 motifs) arranged about crystallographic inversion centers, with two crystallographically distinct molecules in the asymmetric unit [1]. In contrast, the smaller-ring analogs azetidine (4-membered) and pyrrolidine (5-membered) form one-dimensional hydrogen-bonded chains along 21 screw axes, with pyrrolidine having only one molecule per asymmetric unit [1].

crystal engineering hydrogen bonding supramolecular chemistry

Self-Association Enthalpy: Reduced Hydrogen-Bond Strength vs. Piperidine and Pyrrolidine

Quantitative analysis using the Extended Real Associated Solution (ERAS) model reveals that hexamethyleneimine and piperidine exhibit a less negative enthalpy of self-association (ΔhA* = −13 kJ mol−1) compared to pyrrolidine and primary cyclic amines (ΔhA* = −15 kJ mol−1) [1]. All cyclic amines studied share the same equilibrium constant (KA = 0.75), indicating that the thermodynamic difference lies specifically in the energetic favorability of hydrogen-bond formation [1].

thermodynamics solution chemistry amine association

Electrochemical Oxidation Potential: Ring-Size Dependent Anodic Peak Potential Ranking

Cyclic voltammetry studies of enamines derived from cyclic ketones reveal a clear ring-size dependence of anodic peak potentials. For enamines bearing hexamethyleneimine as the amine component, the oxidation potential falls in the intermediate range: ring sizes 5 < 7; 8 < 6 < 1-methylpiperazine < morpholine [1]. This places hexamethyleneimine-derived enamines between pyrrolidine (5-membered, lowest potential) and piperidine (6-membered, higher potential) in terms of electrochemical oxidizability.

electrochemistry cyclic voltammetry enamine oxidation

Validated Application Scenarios for Hexamethyleneimine Based on Quantitative Differentiation


Zeolite Synthesis: Structure-Directing Agent for MCM-22 and MCM-49 Catalysts

Hexamethyleneimine is the established organic structure-directing agent (OSDA) for the synthesis of MCM-22 (MWW topology) and MCM-49 zeolites . The 7-membered ring geometry of HMI is specifically required to template the unique supercage architecture of these catalysts. Substitution with piperidine (6-membered ring) or pyrrolidine (5-membered ring) fails to produce the MWW phase. MCM-22 zeolites are commercially employed in the Mobil selective toluene disproportionation process and ethylbenzene production. The distinct hydrogen-bonding and self-association properties documented in Section 3 [1] contribute to HMI's ability to organize silicate precursors into the required topology during hydrothermal synthesis.

Pharmaceutical Intermediate: N-Aminohexamethyleneimine for Antidiabetic Tolazamide Synthesis

Hexamethyleneimine serves as the direct precursor to N-aminohexamethyleneimine, which is the key intermediate in the synthesis of Tolazamide, a first-generation sulfonylurea antidiabetic medication . The 7-membered ring size is essential to the pharmacological profile of Tolazamide; the corresponding piperidine derivative (tolbutamide) exhibits different potency and pharmacokinetics. The rapid thermal degradation of 7-membered rings relative to 6-membered analogs [1] may contribute to metabolic lability and drug clearance profiles, a factor considered in medicinal chemistry optimization.

Corrosion Inhibition: Hexamethyleneimine m-Nitrobenzoate (G-2) for Ferrous Metal Protection

Hexamethyleneimine m-nitrobenzoate (designated G-2) has been characterized as a specific inhibitor for iron surfaces. Mechanistic studies demonstrate that G-2 forms a protective film consisting of a nitrogen-containing adsorption layer and higher iron oxides on air-oxidized iron surfaces, with film formation observed from both aqueous and toluene solutions . The 7-membered ring geometry and the specific basicity (pKa 11.07) of hexamethyleneimine [1] govern the adsorption behavior and inhibition efficiency of the nitrobenzoate salt. While head-to-head corrosion inhibition data against piperidine derivatives are not available in the accessed literature, the G-2 formulation is recognized as a known inhibitor within this class .

Clathrate Hydrate Formation: sH Hydrate Guest for Energy Storage and Gas Separation

Hexamethyleneimine has been identified as a structure H (sH) clathrate hydrate former, along with methyl-substituted piperidines as isomers of C6H13N . sH hydrates require large-molecule guest species (LMGS) that fit within the large 51268 cages of the sH lattice. The 7-membered ring geometry of HMI provides a distinct molecular volume and shape compared to the 6-membered piperidine isomers, resulting in different hydrate phase equilibrium boundaries. This differentiation is critical for gas storage (e.g., methane, hydrogen) and gas separation technologies where selective guest inclusion is required. The weaker self-association enthalpy of HMI compared to smaller cyclic amines [1] may also influence hydrate nucleation and stability.

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